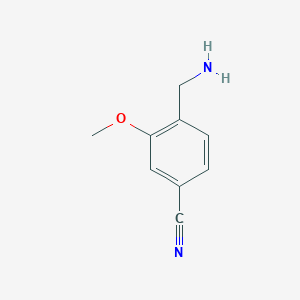

4-シアノ-2-メトキシベンジルアミン

説明

4-Aminomethyl-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.192. The purity is usually 95%.

BenchChem offers high-quality 4-Aminomethyl-3-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminomethyl-3-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アミノ化反応

4-シアノ-2-メトキシベンジルアミンは、第一級アミンとして作用し、アミノ化反応に用いられます。具体的には:

- 官能基化アリールブロミド: 官能基化アリールブロミドとのアミノ化反応に用いることができ、新規化合物の生成につながります。 これらの反応は、多様な有機分子の合成に役立ちます .

有機ポリホスファゼン合成

この化合物は、官能基化有機ポリホスファゼンの合成において役割を果たします。これらのポリマーは、薬物送達、組織工学、難燃性など、さまざまな分野で応用されています。 4-シアノ-2-メトキシベンジルアミンの使用は、生体内用途向けの材料の開発に貢献しています .

抗増殖活性

研究者は、抗増殖活性を示す天然物であるミオセベリンの構造を修飾することで、そのアナログを探索してきました。4-シアノ-2-メトキシベンジルアミンは、これらのアナログの合成に用いられてきました。 それらの抗増殖活性の調査は、潜在的な治療薬に関する洞察を提供します .

脱保護手順

この化合物は、アミノ保護基の脱保護手順を研究する上でも役立ちます。例えば:

- 2-ニトロ-および2,4-ジニトロベンゼンスルホンアミド: 研究者は、4-シアノ-2-メトキシベンジルアミンを用いて、これらの保護基の除去を調査しています。 脱保護方法の理解は、効率的な有機合成に不可欠です .

光触媒反応と光酸化

最近の研究では、特定の光触媒と光源を用いた、4-メトキシベンジルアミンの光酸化が調査されています。例えば:

- 2,7,12,17-テトラプロピルポルフィセン (H(2)TPrPc)): この化合物は、青色発光ダイオード (LED) と組み合わせて、4-メトキシベンジルアミンを効率的にN-ベンジリデンベンジルアミンおよびイミンに酸化します。 このような光化学反応は、合成化学に影響を与えます .

要約すると、4-シアノ-2-メトキシベンジルアミンは、有機合成、材料科学、光化学において多岐にわたる役割を果たしています。その用途は、アミノ化反応から新規材料の開発、保護基の脱保護の研究まで多岐にわたります。 研究者は、さまざまな科学的文脈におけるその可能性を探求し続けています . さらに詳細が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください! 😊

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage . Appropriate safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye protection .

作用機序

Biochemical Pathways

The biochemical pathways affected by 4-Cyano-2-methoxybenzylamine are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Cyano-2-methoxybenzylamine is another area that requires further investigation . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.

特性

IUPAC Name |

4-(aminomethyl)-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJAPMLMOXTHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182159-14-4 | |

| Record name | 4-(aminomethyl)-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)

![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)

![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)

![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)

![N-[1-(4-Fluorophenyl)prop-2-ynyl]prop-2-enamide](/img/structure/B2522361.png)

![Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522362.png)

![3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2522364.png)

![ethyl 2-[8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2522365.png)